Valproic acid-d6

説明

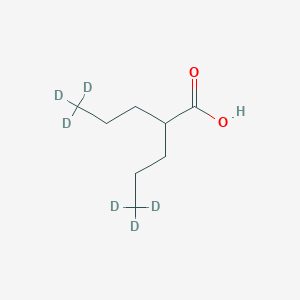

Structure

3D Structure

特性

IUPAC Name |

5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236605 | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-18-4 | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87745-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Valproic acid-d6 and its chemical structure

An In-depth Technical Guide to Valproic Acid-d6

Introduction

This compound (VPA-d6) is the deuterated form of Valproic acid (VPA), a well-established pharmaceutical compound used in the treatment of epilepsy, bipolar disorder, and for the prevention of migraine headaches.[1][2][3][4] VPA is a short-chain fatty acid that functions as an anticonvulsant and mood stabilizer.[3][5] this compound is primarily utilized in research and clinical settings as an internal standard for the precise quantification of Valproic acid in biological samples.[6][7][8] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule that is chemically identical to VPA but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based analytical techniques, thereby improving the accuracy and reliability of quantitative measurements.[8][9]

Chemical Structure and Properties

This compound is structurally identical to Valproic acid, with the exception that the six hydrogen atoms on the two terminal methyl groups of the propyl chains are replaced by six deuterium atoms.[8][10] This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight.

The IUPAC name for this compound is 5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid.[10][11]

Physicochemical Properties

The key quantitative data for this compound and its parent compound are summarized below for easy comparison.

| Property | This compound | Valproic Acid (Parent Compound) |

| CAS Number | 87745-18-4[1][10][12][13] | 99-66-1[10][14] |

| Molecular Formula | C₈H₁₀D₆O₂[2][12][13] | C₈H₁₆O₂[14] |

| Molecular Weight | 150.25 g/mol [2][12][13][14] | 144.21 g/mol [14] |

| Accurate Mass | 150.1527[10][11] | Not Available |

| Purity | ≥98%[13] or >95% (GC)[10] | Not Applicable |

| Synonyms | VPA-d6; 2-Propylpentanoic acid-d6[1] | VPA; 2-Propylpentanoic Acid[2] |

| InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3[8][10] | Not Available |

| SMILES | O=C(O)C(CCC([2H])([2H])[2H])CCC([2H])([2H])[2H][8] | CCCC(CCC)C(=O)O |

Core Applications in Research

The primary application of this compound is as an internal standard in bioanalytical methods, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[8][15] Its use is critical for accurately quantifying Valproic acid levels in complex biological matrices such as blood, plasma, or serum.[6][7] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), VPA-d6 is added to samples at a known concentration.[1][6] Because it behaves almost identically to the non-labeled VPA during sample preparation (e.g., extraction, derivatization) and chromatographic separation, it can effectively compensate for variations in sample processing and instrument response, leading to highly precise and accurate measurements.[7][8]

Experimental Protocols

Protocol: Quantification of Valproic Acid in Whole Blood by LC-MS/MS

This section details a representative protocol for the determination of Valproic acid in whole blood samples using this compound as an internal standard, based on methodologies found in forensic and clinical literature.[6][7]

1. Materials and Reagents:

-

Valproic acid sodium salt (VPA) standard

-

This compound (VPA-d6) internal standard (IS)[6]

-

Acetonitrile (LC-MS grade)[6]

-

Methanol (LC-MS grade)[6]

-

Formic acid[6]

-

Ammonium formate[6]

-

Ultrapure water[6]

2. Preparation of Solutions:

-

VPA Stock Solution: Prepare a stock solution of VPA in methanol.

-

Internal Standard Working Solution: Prepare a working solution of VPA-d6 at a concentration of 20 µg/mL in methanol.[6]

3. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of whole blood into a microcentrifuge vial.[6]

-

Add 20 µL of the VPA-d6 internal standard working solution to the blood sample.[6]

-

Add 400 µL of cold acetonitrile to precipitate proteins.[6]

-

Vortex the mixture thoroughly to ensure complete mixing and precipitation.

-

Centrifuge the vial at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[6]

-

Column: Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or similar reversed-phase column.[6]

-

Column Temperature: 45°C.[6]

-

Mobile Phase A: Water with ammonium formate and formic acid.

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 85-95% B) to elute the analytes, hold for a short period, and then return to initial conditions for column equilibration.[6]

-

Injection Volume: 10 µL.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (TQMS).[6]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM). The following transitions are typically monitored:

-

VPA: m/z 143 → 143[6]

-

VPA-d6 (IS): Corresponding transition for the deuterated standard.

-

5. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (VPA) to the internal standard (VPA-d6).

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of VPA and a fixed concentration of VPA-d6.

-

The concentration of VPA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualization

The following diagram illustrates the direct structural relationship between Valproic Acid and its deuterated analogue, this compound, highlighting the specific sites of deuterium substitution.

Caption: Structural relationship between VPA and its deuterated form, VPA-d6.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. Valproic acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]

- 11. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. scbt.com [scbt.com]

- 14. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]

- 15. seer.ufrgs.br [seer.ufrgs.br]

Technical Guide: Synthesis and Isotopic Purity of Valproic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Valproic acid-d6 (Di-[(3,3,3-2H3]propyl)acetic acid), a deuterated analog of the anticonvulsant drug Valproic acid. This compound is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard in clinical and forensic analysis. This document outlines a common synthetic route, detailed experimental protocols, and methods for assessing isotopic purity.

Introduction

Valproic acid (2-propylpentanoic acid) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine headaches. The use of its deuterated analog, this compound, offers significant advantages in analytical and research settings. The replacement of hydrogen with deuterium atoms at specific positions allows for the differentiation of the labeled compound from its endogenous or co-administered unlabeled counterpart by mass spectrometry. This distinction is crucial for accurate quantification in biological matrices. Furthermore, deuteration can subtly alter the metabolic profile of a drug, making deuterated analogs valuable in studying drug metabolism and potential drug-drug interactions. The synthesis of high-purity this compound is therefore essential for the reliability of these applications.

Synthesis of this compound

A robust and widely utilized method for the synthesis of Valproic acid and its analogs is the malonic ester synthesis. This approach can be readily adapted for the preparation of this compound by employing a deuterated alkylating agent. The general synthetic pathway involves the dialkylation of diethyl malonate with a deuterated propyl halide, followed by hydrolysis and decarboxylation.

Synthetic Workflow

The synthesis of this compound can be visualized as a three-step process, starting from diethyl malonate and a deuterated propyl bromide.

Experimental Protocols

The following protocols are based on established malonic ester synthesis procedures, adapted for the preparation of this compound.

Step 1: Synthesis of Diethyl 2,2-di(propyl-d3)malonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation: Add 1-bromopropane-d3 (2 equivalents) to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: After cooling, the reaction mixture is filtered to remove sodium bromide. The ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl 2,2-di(propyl-d3)malonate.

Step 2: Hydrolysis to 2,2-di(propyl-d3)malonic acid

-

Saponification: The crude diethyl 2,2-di(propyl-d3)malonate is refluxed with an aqueous solution of a strong base, such as potassium hydroxide, until the hydrolysis is complete.

-

Acidification: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2,2-di(propyl-d3)malonic acid.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Decarboxylation to this compound

-

Thermal Decarboxylation: The dried 2,2-di(propyl-d3)malonic acid is heated to its melting point (typically 140-180 °C) until the evolution of carbon dioxide ceases.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product as a colorless oil.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its intended applications. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating this compound from its isotopologues (d0 to d5) and quantifying their relative abundances.

Experimental Protocol:

-

Derivatization: this compound is often derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the different deuterated species.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the Valproic acid derivative is recorded.

-

Data Analysis: The relative intensities of the molecular ion peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic distribution and the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 2H NMR spectroscopy are valuable tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

1H NMR Analysis: The 1H NMR spectrum will show a significant reduction in the signal intensity of the protons that have been replaced by deuterium. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

2H NMR Analysis: The 2H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location within the molecule.

Data Presentation

| Analysis | Parameter | Result | Method |

| Isotopic Purity | % d6 | > 98% | GC-MS |

| % d5 | < 1.5% | GC-MS | |

| % d4 | < 0.5% | GC-MS | |

| % d0-d3 | < 0.1% | GC-MS | |

| Chemical Purity | Purity | > 99% | GC-FID |

| Identity | Structure Confirmation | Conforms | 1H NMR, 2H NMR, MS |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis, purification, and analysis stages for obtaining high-purity this compound.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-established malonic ester synthesis route using deuterated starting materials. Careful execution of the synthesis, purification, and rigorous analytical characterization using techniques such as GC-MS and NMR are essential to ensure the quality and reliability of the final product for its intended applications in research and clinical settings. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis and quality control of this important analytical standard.

Valproic Acid-d6: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physical, chemical, and analytical characteristics of the deuterated analog of a widely used anticonvulsant and mood stabilizer.

Valproic acid-d6 (VPA-d6) is the deuterium-labeled form of valproic acid, a branched-chain carboxylic acid widely used in the treatment of epilepsy, bipolar disorder, and migraines.[1][2] The substitution of six hydrogen atoms with deuterium isotopes makes VPA-d6 an invaluable tool in clinical and research settings, primarily as an internal standard for the quantitative analysis of valproic acid in biological matrices.[2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its analysis, and visualizations of its analytical workflow and metabolic pathways.

Core Physical and Chemical Properties

This compound shares a similar chemical structure with its non-deuterated counterpart, with the key difference being the presence of six deuterium atoms. This isotopic substitution results in a higher molecular weight while generally having a minimal impact on its chemical reactivity.

| Property | Value | Reference |

| Chemical Name | 2-(propyl-d3)pentanoic-5,5,5-d3 acid | [1] |

| Synonyms | 2-Propylvaleric Acid-d6, Dipropylacetic Acid-d6 | [1] |

| CAS Number | 87745-18-4 | [1] |

| Molecular Formula | C₈H₁₀D₆O₂ | |

| Molecular Weight | 150.25 g/mol | [4] |

| Appearance | Colorless to Pale Yellow Oil | [1] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

| Property | Value (for non-deuterated Valproic Acid) | Reference |

| Melting Point | Not applicable (liquid at room temperature) | [5] |

| Boiling Point | 221 °C | [5][6] |

| Solubility in Water | Partially soluble | [5] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether, and chloroform | [5] |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatographic and mass spectrometric assays. Below are detailed methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol describes a typical method for the quantification of valproic acid in human plasma.

1. Sample Preparation:

-

To 100 µL of plasma sample, add 25 µL of a working solution of this compound (internal standard).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Valproic Acid: Precursor ion (m/z) 143.1 → Product ion (m/z) 143.1

-

This compound: Precursor ion (m/z) 149.1 → Product ion (m/z) 149.1

-

-

Data Analysis: The concentration of valproic acid in the sample is determined by comparing the peak area ratio of valproic acid to that of this compound against a calibration curve.[3][7][8]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound to confirm its identity and assess its isotopic purity.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

3. ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: Approximately 12 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling.

4. ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: Approximately 220 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The chemical shifts of the carbon atoms will be consistent with the structure of valproic acid.[9][10][11]

5. Isotopic Purity Assessment:

-

Isotopic purity can be estimated from the ¹H NMR spectrum by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position.

-

For a more accurate determination, high-resolution mass spectrometry is recommended, where the relative abundance of the deuterated and non-deuterated molecular ions can be precisely measured.[12][13][14]

Visualizations

The following diagrams illustrate the use of this compound in a typical bioanalytical workflow and the metabolic pathway of valproic acid.

Caption: Bioanalytical workflow for the quantification of Valproic Acid using this compound.

Caption: Simplified metabolic pathways of Valproic Acid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. epfl.ch [epfl.ch]

- 11. researchgate.net [researchgate.net]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Valproic Acid-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Valproic acid-d6 (VPA-d6) as an internal standard in the quantitative bioanalysis of Valproic Acid (VPA). Valproic acid, a widely used antiepileptic drug, requires precise therapeutic drug monitoring due to its narrow therapeutic window. The use of a deuterated internal standard like VPA-d6 is paramount for achieving the accuracy and precision demanded in clinical and research settings. This guide will delve into the principles of stable isotope dilution, detail experimental protocols, and provide a comprehensive overview of the physicochemical and mass spectrometric properties that make VPA-d6 an ideal internal standard.

The Principle of Stable Isotope Dilution: The Foundation of VPA-d6's Efficacy

The use of this compound as an internal standard is rooted in the principle of stable isotope dilution (SID). SID is a robust analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The fundamental premise is that the stable isotope-labeled standard, in this case, VPA-d6, is chemically identical to the endogenous analyte, VPA.[1][2][3][4] This chemical equivalence ensures that both compounds behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.

Any loss of analyte during extraction, potential matrix effects causing ion suppression or enhancement, and variations in instrument response will affect both the analyte and the internal standard to the same degree.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Physicochemical and Mass Spectrometric Properties

The efficacy of this compound as an internal standard is directly attributable to its physicochemical properties, which are nearly identical to those of Valproic acid, and its distinct mass-to-charge ratio (m/z), which allows for its differentiation in the mass spectrometer.

| Property | Valproic Acid (VPA) | This compound (VPA-d6) | Reference |

| Molecular Formula | C8H16O2 | C8H10D6O2 | [5] |

| Molecular Weight | ~144.21 g/mol | ~150.25 g/mol | [5] |

| Chemical Structure | 2-propylpentanoic acid | 2-propylpentanoic acid-d6 | [5] |

| pKa | ~4.6 | ~4.6 | |

| LogP | ~2.75 | ~2.75 |

Table 1: Physicochemical Properties of Valproic Acid and this compound.

The six deuterium atoms in VPA-d6 provide a sufficient mass shift to distinguish it from the naturally occurring isotopes of VPA, preventing spectral overlap.

Experimental Protocol: A Consolidated Approach

The following protocol represents a consolidated and typical workflow for the quantification of Valproic acid in human plasma or serum using this compound as an internal standard.

Materials and Reagents

-

Valproic Acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Drug-free human plasma/serum

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting VPA from biological matrices.[6][7]

-

Spiking: To 200 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution (e.g., 20 µg/mL in methanol).[6]

-

Precipitation: Add 400 µL of cold acetonitrile to the sample.[6]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Valproic acid.

| Parameter | Typical Value | Reference |

| Liquid Chromatography | ||

| Column | C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) | [6] |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid | [6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6] |

| Flow Rate | 0.3 mL/min | [6] |

| Injection Volume | 10 µL | [6] |

| Column Temperature | 45 °C | [6] |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [7][8] |

| Capillary Voltage | 3 kV | [6] |

| Cone Voltage | 15 V | [6] |

| Source Temperature | 150 °C | [6] |

| Desolvation Temperature | 350 °C | [6] |

Table 2: Typical LC-MS/MS Parameters for Valproic Acid Analysis.

Multiple Reaction Monitoring (MRM) Transitions

Valproic acid is known for its limited fragmentation in the mass spectrometer.[6][9] Therefore, the pseudo-MRM transition of the parent ion to itself is commonly used. To enhance specificity, some methods also monitor adducts with mobile phase components like formate.[6][9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Valproic Acid (VPA) | 143 | 143 | 2 | [6] |

| Valproic Acid (VPA) Formate Adduct | 189 | 143 | 10 | [6] |

| This compound (VPA-d6) | 149 | 149 | 2 | [6] |

| This compound (VPA-d6) Formate Adduct | 195 | 149 | 10 | [6] |

Table 3: Common MRM Transitions for Valproic Acid and this compound.

Data Analysis and Quantification

The concentration of Valproic acid in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of VPA and a constant concentration of VPA-d6.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Valproic acid. Its mechanism of action is based on the robust and highly accurate principle of stable isotope dilution. By mimicking the chemical behavior of the analyte while maintaining a distinct mass, VPA-d6 effectively compensates for variations inherent in the analytical workflow, from sample preparation to detection. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals, enabling the development and implementation of reliable and precise bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of Valproic acid.

References

- 1. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. youtube.com [youtube.com]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 8. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Valproic Acid-d6: Commercial Availability, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Valproic acid-d6, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. This document details its commercial availability from various suppliers, its primary applications in research and clinical settings, and technical information relevant to its use as an internal standard in analytical methodologies.

Introduction to this compound

This compound (VPA-d6) is a stable isotope-labeled form of Valproic acid where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (150.25 g/mol ) compared to the unlabeled compound (144.21 g/mol ) but with nearly identical chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary utility lies in therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research, where precise quantification of Valproic acid in biological matrices is crucial.[2]

Commercial Suppliers and Availability

This compound is readily available from a range of commercial suppliers specializing in reference standards and stable isotopes. The product is typically sold as a neat solid or as a certified solution in a solvent like methanol. Availability, purity, and offered quantities vary by supplier. Below is a comparative table of prominent commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | >95% (GC)[3] | 5 mg, 10 mg, 50 mg, 100 mg[4][5] |

| MedchemExpress | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | 98.0%[1] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[1] |

| Sigma-Aldrich (Cerilliant) | This compound solution | 87745-18-4 | C₈H₁₀D₆O₂ | Certified Reference Material (1 mg/mL in methanol)[6][7] | 1 mL ampule[6][7] |

| Simson Pharma Limited | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Accompanied by Certificate of Analysis[8][9] | Inquire for details[8][9] |

| Pharmaffiliates | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[2] |

| Veeprho | Valproic Acid D6 | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[10] |

| Mithridion | This compound | Not specified | Not specified | Not specified | 5 mg, 50 mg |

| CLEARSYNTH | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[11] |

Note: Pricing information has been excluded as it is subject to change and varies based on quantity and supplier. It is recommended to contact the suppliers directly for current pricing.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[12]

Therapeutic Drug Monitoring (TDM)

Valproic acid has a narrow therapeutic range (typically 50-100 µg/mL in plasma for epilepsy), and its pharmacokinetics can vary significantly among individuals.[5][13] TDM is therefore essential to optimize dosage, ensure efficacy, and minimize toxicity. LC-MS/MS methods using this compound as an internal standard offer high sensitivity and specificity for the accurate quantification of Valproic acid in patient samples such as plasma or serum.[14]

Pharmacokinetic and Bioequivalence Studies

In drug development, pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioequivalence (BE) studies are required for the approval of generic drug products. The precision and accuracy afforded by using this compound as an internal standard are critical for the reliable determination of PK parameters and for demonstrating BE.

Experimental Protocols

Quantification of Valproic Acid in Human Plasma/Serum using LC-MS/MS

This section outlines a general protocol for the determination of Valproic acid in biological matrices using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.[13][14][15]

4.1.1. Materials and Reagents

-

Valproic acid analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (blank and patient samples)

4.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Valproic acid and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Valproic acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 µg/mL) by diluting the stock solution with methanol.[13]

4.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[13][14]

-

Vortex the mixture for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.[13]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

4.1.4. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used.[13]

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, and then returned to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.[13]

-

Injection Volume: 10 µL.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.

-

MRM Transitions:

-

Valproic acid: m/z 143 -> 143

-

This compound: m/z 149 -> 149[13]

-

4.1.5. Calibration and Quantification

-

Prepare a calibration curve by spiking blank plasma/serum with known concentrations of Valproic acid working standards and the fixed concentration of the internal standard.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

The concentration of Valproic acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Visualizations

Signaling Pathway of Valproic Acid's Mechanism of Action

Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), blocking voltage-gated sodium channels, and inhibiting histone deacetylases (HDACs).[5][6][16]

Caption: Mechanism of action of Valproic Acid.

Experimental Workflow for TDM of Valproic Acid

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Valproic acid using LC-MS/MS with a deuterated internal standard.

Caption: Workflow for Valproic Acid TDM using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers, clinical chemists, and pharmaceutical scientists involved in the study and monitoring of Valproic acid. Its commercial availability from multiple reputable suppliers ensures its accessibility for a wide range of applications. The use of this compound as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable therapeutic drug monitoring and for conducting critical studies in drug development. The methodologies and information presented in this guide are intended to support the effective implementation of this compound in both research and clinical laboratory settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]

- 4. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]

- 5. droracle.ai [droracle.ai]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. This compound solution 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 87745-18-4 [sigmaaldrich.com]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]

- 10. veeprho.com [veeprho.com]

- 11. clearsynth.com [clearsynth.com]

- 12. texilajournal.com [texilajournal.com]

- 13. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

Valproic Acid-d6: A Technical Guide to Safe Handling and Emergency Procedures

This technical guide provides comprehensive safety information and handling precautions for Valproic acid-d6 (CAS No: 87745-18-4).[1][2] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This compound is the deuterium-labeled form of Valproic acid, an inhibitor of histone deacetylase (HDAC) used in research as a tracer or internal standard for quantitative analysis.[3] Due to the health hazards associated with the parent compound, stringent safety protocols must be followed.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification [1][4][5]

| Classification | Category | Hazard Statement Code |

| Acute Toxicity, Oral | Category 4 | H302 |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 |

| Reproductive Toxicity | Category 1A | H360 |

Hazard and Precautionary Statements [1][4][5]

| Code | Statement | Type |

| H302 | Harmful if swallowed. | Hazard |

| H315 | Causes skin irritation. | Hazard |

| H318 | Causes serious eye damage. | Hazard |

| H360 | May damage fertility or the unborn child. | Hazard |

| P201 | Obtain special instructions before use. | Precautionary |

| P264 | Wash hands thoroughly after handling. | Precautionary |

| P270 | Do not eat, drink or smoke when using this product. | Precautionary |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Precautionary |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Precautionary |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Precautionary |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Precautionary |

| P310 | Immediately call a poison center/doctor. | Precautionary |

| P501 | Dispose of contents/container in accordance with local regulation. | Precautionary |

Toxicological Profile

The primary toxicological risks associated with Valproic acid and its deuterated form include acute toxicity upon ingestion, severe eye and skin irritation, and reproductive harm.[1][4][5]

-

Acute Toxicity : Valproic acid is harmful if swallowed.[1][4] Acute overdose can lead to central nervous system depression, metabolic acidosis, hyperammonemia, and hepatotoxicity.[6]

-

Hepatotoxicity : Severe and potentially fatal hepatic failure has been reported, particularly within the first six months of treatment with the parent drug.[6][7]

-

Reproductive Toxicity : The compound may damage fertility or the unborn child.[4][5][7] Fetal risk, including neural tube defects, has been reported for infants of mothers who took Valproic Acid during pregnancy.[7]

-

Skin and Eye Irritation : Direct contact causes skin irritation and can lead to serious, irreversible eye damage.[1][5]

Valproic Acid Serum Concentration and Toxicity [8]

| Concentration Range (mg/L) | Clinical Significance |

| 50 - 100 | Therapeutic Level |

| > 180 | Often associated with mental status changes |

| > 450 | Serious intoxication likely; may cause metabolic acidosis |

| > 850 | May correlate with coma |

| > 900 | Potential indication for dialysis |

Physical and Chemical Properties

The following table summarizes key physical and chemical data for this compound.

| Property | Value |

| CAS Number | 87745-18-4[1][2][9] |

| Molecular Formula | C8H10D6O2[2][9] |

| Molecular Weight | 150.25 g/mol [9][10] |

| Boiling Point | 220°C at 760 mmHg[2] |

| Flash Point | 116.6°C[2] |

| Density | 0.965 g/cm³[2] |

| Appearance | Colorless to pale yellow viscous liquid[11] |

| Solubility | Slightly soluble in water; fully soluble in acetone, chloroform, ether, and methanol.[11] |

Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk.

Handling Protocol:

-

Only suitably qualified and experienced scientists should handle this material in appropriately equipped facilities.[1]

-

Avoid all personal contact, including inhalation of vapors, mists, or dust.[1][12]

-

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][5][13]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

Storage Protocol:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][13]

-

Store at recommended temperatures, which may be -20°C for the pure form.[1][2]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and strong acids.[1][13]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls:

-

Ensure adequate ventilation with a sufficient air exchange rate.[13]

-

Use of a fume hood or other exhaust ventilation is necessary to keep airborne concentrations below exposure limits.[5][13]

-

An eye-wash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE) Requirements [1][12][13]

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents eye contact and serious damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |

| Skin/Body Protection | Long-sleeved clothing, lab coat, or impervious apron. | Protects skin from accidental splashes. |

| Respiratory Protection | Use an approved/certified vapor respirator if ventilation is inadequate or for spill cleanup. | Prevents inhalation of harmful vapors or aerosols. |

Emergency and First-Aid Procedures

Immediate action is required in the event of exposure.

-

Eye Contact : Immediately flush the eyes with large amounts of water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4]

-

Skin Contact : Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[4]

-

Inhalation : Move the person to fresh air.[1][4] If breathing is difficult, provide respiratory support.[1] Seek medical attention.[4]

-

Ingestion : Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1][4]

Accidental Release and Spill Cleanup Protocol

In case of a spill, follow a structured cleanup procedure to ensure safety and minimize environmental contamination.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure : Immediately evacuate non-essential personnel from the spill area.[1] Remove all sources of ignition.[12][13]

-

Ventilate : Ensure the area is well-ventilated.

-

Wear PPE : Don appropriate PPE, including a respirator, chemical-resistant gloves, eye protection, and a lab coat.[1][13]

-

Containment : Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]

-

Absorption : Absorb the spill with an inert, non-combustible material such as diatomite, dry sand, or vermiculite.[1][13]

-

Collection : Carefully collect the absorbed material into a suitable, labeled chemical waste container.[12][13]

-

Decontamination : Clean the contaminated surface thoroughly.[13] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

-

Disposal : Dispose of the contaminated waste in accordance with federal, state, and local regulations.[1]

Caption: Workflow for handling a chemical spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water systems.[1][4] Contaminated packaging should be handled and disposed of in the same manner as the product itself.[1]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS#:87745-18-4 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. paipharma.com [paipharma.com]

- 8. Valproic Acid Intoxication - EMCrit Project [emcrit.org]

- 9. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]

- 10. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]

- 11. Valproic acid (PIM 551) [inchem.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. spectrumchemical.com [spectrumchemical.com]

The Strategic Application of Deuterium in Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates has emerged as a powerful tool in modern pharmacology. This "deuterium switching" or "deuteration" approach leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium-labeled compounds in drug discovery and development.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuteration's utility in pharmacology lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[1] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolic degradation at that site can be significantly reduced.[3]

This slowing of metabolism can lead to several desirable outcomes:

-

Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life (t½) and increased overall drug exposure (AUC).[4]

-

Reduced Formation of Toxic Metabolites: By slowing a metabolic pathway that produces harmful byproducts, deuteration can enhance the safety profile of a drug.[5]

-

Metabolic Switching: Hindering metabolism at one site can redirect it to alternative pathways, which may lead to the formation of less toxic or more active metabolites.[6]

-

Lower and Less Frequent Dosing: An extended half-life can allow for lower or less frequent dosing regimens, improving patient convenience and adherence.[7]

Key Applications of Deuterium-Labeled Compounds in Pharmacology

Deuterium-labeled compounds have three primary applications in pharmaceutical research and development:

-

Improving Drug Properties: This is the most prominent application, where deuteration is used to create new chemical entities with enhanced pharmacokinetic and safety profiles.[3]

-

Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[8] Their near-identical chemical and physical properties to the analyte ensure accurate quantification by correcting for variations in sample preparation and instrument response.[8]

-

Mechanistic and Metabolic Studies: Deuterium labeling is an invaluable tool for elucidating drug metabolism pathways and understanding reaction mechanisms.[9]

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the pharmacokinetic (PK) parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this strategy.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change |

| Total Active Metabolites (α+β-HTBZ) | |||

| Cmax (ng/mL) | 74.6 | 61.6 | 1.2x |

| AUCinf (ng·hr/mL) | 542 | 261 | 2.1x |

| t½ (hours) | 8.6 | 4.8 | 1.8x |

Data compiled from a study in healthy volunteers receiving single 25 mg doses.

Table 2: Comparative Pharmacokinetic Parameters of Deutivacaftor and Ivacaftor

| Parameter | Deutivacaftor (CTP-656, d9-Ivacaftor) | Ivacaftor | Fold Change |

| In Male Sprague-Dawley Rats (10 mg/kg, oral) | |||

| Cmax (ng/mL) | 1,830 | 1,210 | 1.5x |

| AUC0-24h (ng·hr/mL) | 22,100 | 11,200 | 2.0x |

| t½ (hours) | 5.2 | 3.5 | 1.5x |

| In Male Beagle Dogs (3.0 mg/kg, oral) | |||

| Cmax (ng/mL) | 2,780 | 1,510 | 1.8x |

| AUC0-24h (ng·hr/mL) | 30,500 | 11,400 | 2.7x |

| t½ (hours) | 6.4 | 3.6 | 1.8x |

Data from preclinical studies.[10]

Table 3: Pharmacokinetic Parameters of Ruxolitinib

| Parameter | Value |

| Bioavailability | 95% |

| Protein Binding | 97% (primarily to albumin) |

| Metabolism | Primarily hepatic via CYP3A4 |

| Elimination Half-life | Approximately 3 hours |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled compounds. These protocols are intended as a guide and may require optimization for specific compounds and analytical instrumentation.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the metabolic stability (half-life, intrinsic clearance) of a deuterated drug candidate and its non-deuterated analog.

Materials:

-

Pooled human or animal (rat, mouse, dog) liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compounds (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO)

-

Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

-

Negative control (without NADPH)

-

Ice-cold acetonitrile or methanol containing an internal standard for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Incubation:

-

In a 96-well plate, add the microsomal protein to the incubation medium. The final protein concentration is typically 0.5 mg/mL.[15]

-

Add the test compounds to the wells to achieve the desired final concentration (typically 1-10 µM).[15]

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (add buffer instead).[14]

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Seal the plate and vortex to mix thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.[16]

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½, clearance, volume of distribution) of a deuterated drug and its non-deuterated analog following oral or intravenous administration in rats or mice.

Materials:

-

Male Sprague-Dawley rats or CD-1 mice (age and weight appropriate for the study)

-

Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., in a vehicle like 0.5% methylcellulose)

-

Dosing syringes and gavage needles (for oral administration) or syringes and catheters (for intravenous administration)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Anesthetic (if required for blood collection)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize animals to the housing conditions for at least 3-5 days.[17]

-

Fast animals overnight (with free access to water) before dosing.[1]

-

Administer a single dose of the deuterated or non-deuterated compound to separate groups of animals via the chosen route (e.g., oral gavage or intravenous injection).[1]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[1] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

-

Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).[1][17]

-

Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.[18]

-

-

Sample Analysis:

-

Analyze the plasma samples using a validated LC-MS/MS bioanalytical method to determine the drug concentrations.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

-

Cmax (maximum observed plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t½ (elimination half-life)

-

CL (clearance)

-

Vd (volume of distribution)

-

-

Protocol 3: LC-MS/MS Bioanalytical Method Validation

Objective: To ensure a bioanalytical method is reliable, reproducible, and accurate for the quantitative determination of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).

Key Validation Parameters (as per FDA/EMA guidelines): [8][19]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

-

Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. The curve should be prepared in the same biological matrix as the study samples.

-

Accuracy and Precision:

-

Accuracy: The closeness of the determined value to the nominal concentration. It is expressed as a percentage of the nominal value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV%).

-

Both are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High Quality Control (QC) samples) within a single run (intra-day) and across multiple runs (inter-day).

-

-

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

-

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

-

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including:

-

Freeze-thaw stability

-

Short-term (bench-top) stability

-

Long-term storage stability

-

Stock solution stability

-

Post-preparative (autosampler) stability

-

-

Dilution Integrity: To demonstrate that samples can be diluted with blank matrix without affecting the accuracy and precision of the measurement.[6]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the application of deuterium-labeled compounds in pharmacology.

Caption: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.

References

- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. What is Deuterated Ruxolitinib used for? [synapse.patsnap.com]

- 12. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. mttlab.eu [mttlab.eu]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. In vivo pharmacokinetic study [bio-protocol.org]

- 18. optibrium.com [optibrium.com]

- 19. 2.5. Assay Validation [bio-protocol.org]

The Integral Role of Valproic Acid-d6 in Modern Pharmacokinetic Analysis

An In-depth Guide for Drug Development Professionals

Valproic acid (VPA) is a cornerstone therapy for epilepsy and various psychiatric disorders, characterized by a narrow therapeutic window and significant pharmacokinetic variability.[1][2] Accurate quantification of VPA in biological matrices is therefore critical for both therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3] The development of robust bioanalytical methods is paramount, and at the heart of the most precise of these methods lies Valproic acid-d6, a deuterated analogue of the parent drug. This technical guide explores the critical role of this compound in pharmacokinetic studies, detailing the rationale for its use, experimental applications, and the methodologies it enables.

The Principle of Isotopic Labeling in Pharmacokinetics

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A key requirement for these studies is the ability to accurately measure drug concentrations in complex biological samples like plasma or serum.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[3]

The precision of LC-MS/MS analysis is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis but is distinguishable by the mass spectrometer. This compound, in which six hydrogen atoms are replaced by deuterium, serves this purpose perfectly for the quantification of VPA.

The rationale for using a SIL-IS like this compound is to account for variability at multiple stages of the analytical process:

-

Sample Extraction: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[5]

-

Chromatographic Separation: The deuterated standard co-elutes with the non-labeled VPA, meaning they experience the same chromatographic conditions and retention time.

-

Mass Spectrometric Ionization: VPA and this compound exhibit nearly identical ionization efficiencies in the mass spectrometer's source. Any suppression or enhancement of the signal due to the sample matrix will affect both the analyte and the internal standard equally.[6]

By adding a known concentration of this compound to each sample at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for quantification. This ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise results.

Experimental Protocols and Data

The use of this compound as an internal standard is a consistent feature in validated LC-MS/MS methods for the quantification of VPA and its metabolites.

Experimental Workflow: VPA Quantification in Human Serum

A common workflow for analyzing VPA in patient serum involves protein precipitation, followed by LC-MS/MS analysis. The stability and chemical similarity of this compound are crucial for the reliability of this protocol.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation) This is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[5]

-

To a 50 µL aliquot of human serum, add a working solution of this compound.[6]

-

Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 volume ratio to the plasma.[5]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

2. Liquid Chromatography The goal of the chromatographic step is to separate VPA from other endogenous components of the sample matrix before it enters the mass spectrometer.

-

Column: A reverse-phase column, such as a Kinetex C18 (3 × 100 mm, 2.6 μm), is commonly used.[6]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% acetic acid or 10mM ammonium acetate) is often employed.[5][7]

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[5][7]

-

Column Temperature: The column is often heated (e.g., to 45 °C) to ensure sharp peak shapes and reproducible retention times.[5]

3. Mass Spectrometry Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode.[6] The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Quantitative Data in Pharmacokinetic Analysis

The use of this compound allows for the generation of high-quality quantitative data, which is essential for determining key pharmacokinetic parameters. The data below is compiled from typical LC-MS/MS methods used in VPA analysis.

Table 1: Mass Spectrometry Parameters for VPA and VPA-d6

This table outlines the specific mass-to-charge (m/z) ratios monitored for the parent and fragment ions of both the analyte and the internal standard.

| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Ionization Mode |

| Valproic Acid (VPA) | 143.1 | 143.1 | Negative ESI |

| This compound (IS) | 149.2 | 149.2 | Negative ESI |

| Data derived from common pseudo-MRM practices for VPA analysis.[3][8] |

Table 2: Typical Bioanalytical Method Validation Parameters

This table summarizes the performance characteristics of an LC-MS/MS method using this compound for VPA quantification in human plasma.

| Parameter | Typical Value/Range |

| Linearity Range | 2 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | 91.4% - 110.9% |

| Mean Analyte Recovery | ~104% |

| Data synthesized from representative method validation studies.[5][6] |

The tight precision (low %CV) and high accuracy values are directly attributable to the effective normalization provided by the stable isotope-labeled internal standard.

Logical Framework for SIL-IS Selection

The decision to use a stable isotope-labeled internal standard like this compound is based on a logical framework that prioritizes analytical accuracy. The diagram below illustrates the comparative advantages of a SIL-IS over other types of internal standards.

Conclusion

This compound is not merely an analytical reagent; it is an enabling tool for high-precision pharmacokinetic research. Its use as an internal standard in LC-MS/MS methods mitigates nearly all sources of analytical variability, from sample extraction to detection. This allows researchers and drug development professionals to generate reliable and reproducible data on the absorption, distribution, metabolism, and excretion of Valproic acid. The detailed protocols and robust performance metrics demonstrated in studies utilizing this compound underscore its indispensable role in therapeutic drug monitoring, bioequivalence studies, and the overall clinical development of Valproic acid and related compounds.

References

- 1. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 6. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Valproic Acid-d6 in Therapeutic Drug Monitoring: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the application of Valproic acid-d6 as an internal standard for the accurate therapeutic drug monitoring of Valproic Acid.

Introduction